molecular formula C11H11ClO2 B3330396 (5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone CAS No. 69639-86-7

(5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone

Cat. No.: B3330396
CAS No.: 69639-86-7
M. Wt: 210.65 g/mol
InChI Key: FOUFMECEPSNMDC-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone is a substituted aromatic ketone featuring a cyclopropane ring directly attached to a methanone group. Its molecular formula is C₁₁H₁₁ClO₂, with a molecular weight of 210.66 g/mol. The compound’s structure includes a 5-chloro-2-methoxyphenyl moiety, which confers unique electronic and steric properties due to the electron-withdrawing chlorine atom and electron-donating methoxy group.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-10-5-4-8(12)6-9(10)11(13)7-2-3-7/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUFMECEPSNMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone typically involves the reaction of 5-chloro-2-methoxybenzoyl chloride with cyclopropylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Preparation of 5-chloro-2-methoxybenzoyl chloride: This can be achieved by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Formation of this compound: The prepared 5-chloro-2-methoxybenzoyl chloride is then reacted with cyclopropylmagnesium bromide in an anhydrous ether solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

    Reduction: Formation of (5-chloro-2-methoxyphenyl)(cyclopropyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between (5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5-Cl, 2-OCH₃, cyclopropyl C₁₁H₁₁ClO₂ 210.66 Cyclopropane ring introduces steric strain; methoxy enhances lipophilicity.
1-(4-Chlorophenyl)cyclopropylmethanone 4-Cl, cyclopropyl, piperazine C₁₄H₁₆ClN₂O 266.74 Piperazine moiety improves solubility; shows anticancer/antituberculosis activity .
(2-Amino-5-chlorophenyl)cyclohexylmethanone 5-Cl, 2-NH₂, cyclohexyl C₁₄H₁₇ClNO 250.74 Amino group enables hydrogen bonding; cyclohexyl reduces ring strain .
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone 5-Cl, 2-OH, 4-OCH₃ C₉H₉ClO₃ 200.62 Hydroxy group increases polarity; synthesized via Sandmeyer reaction .
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime 4-Cl, 2,4-diCl, cyclopropyl, oxime C₁₇H₁₂Cl₃NO 368.64 Oxime group enhances stability; potential agrochemical applications .

Physical Properties

  • Melting Points: 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone: ~97–98°C . 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone: 107–110°C . this compound: Not reported, but steric effects from cyclopropane may lower melting points compared to cyclohexyl analogs.
  • Solubility: Methoxy and hydroxy substituents significantly impact solubility. For example, the hydroxy group in 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone increases water solubility via hydrogen bonding, whereas methoxy groups enhance lipid membrane permeability .

Biological Activity

(5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone, also known by its CAS number 69639-86-7, is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H11ClO2
  • Molecular Weight : 234.67 g/mol

Biological Activity Overview

The compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. The presence of both the chloro and methoxy groups on the phenyl ring significantly influences its biological interactions.

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties against a variety of pathogens.

Pathogen TypeMIC (mg/mL)Reference
Gram-positive Bacteria 0.0048
Gram-negative Bacteria 0.0195
Fungi 0.039

The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad-spectrum activity, which is crucial in addressing antibiotic resistance.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Electrophilic Aromatic Substitution : The chloro and methoxy groups are electron-withdrawing, enhancing the reactivity of the compound towards nucleophiles.
  • Inhibition of Enzymatic Activity : It has been suggested that this compound may inhibit key enzymes in bacterial metabolism, leading to cell death.
  • Membrane Disruption : The lipophilic nature of the cyclopropyl moiety may facilitate membrane penetration, disrupting cellular integrity.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various derivatives, this compound was tested against multiple strains of bacteria and fungi. The results indicated that it had a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The study reported that it induced apoptosis in cancer cells at concentrations that did not adversely affect normal cells, suggesting a favorable therapeutic index .

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer) 15
MCF-7 (Breast Cancer) 20

Q & A

Q. What are the established synthetic routes for (5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone?

The compound is typically synthesized via a Grignard reaction between cyclopropylmagnesium bromide and 5-chloro-2-methoxybenzaldehyde, followed by oxidation of the intermediate alcohol to the ketone. Reaction conditions require an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents (e.g., THF) to minimize hydrolysis or side reactions . Yield optimization may involve continuous flow reactors for precise parameter control in large-scale syntheses .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • 1H/13C NMR : Assign signals for the cyclopropyl ring (e.g., δ 1.0–1.5 ppm for protons) and aromatic protons (δ 6.5–7.5 ppm). Cyclopropyl carbons appear near δ 10–20 ppm.
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • X-ray crystallography : Resolve steric effects from the cyclopropyl group and verify spatial arrangement .

Q. How is purity assessed during synthesis?

Use HPLC with a C18 column and UV detection (λ = 254 nm) to separate impurities. Compare retention times with standards. For trace analysis, LC-MS or GC-MS identifies side products like dechlorinated derivatives or oxidation byproducts .

Advanced Research Questions

Q. How can steric hindrance from the cyclopropyl group be mitigated in cross-coupling reactions?

Steric effects may impede nucleophilic attacks on the ketone. Strategies include:

  • Catalyst design : Use bulky ligands (e.g., BrettPhos) to stabilize transition states.
  • Temperature modulation : Lower reaction temperatures to reduce steric clashes.
  • Microwave-assisted synthesis : Enhance reaction efficiency under controlled conditions .

Q. What experimental approaches resolve contradictory spectral data (e.g., unexpected NMR splitting)?

Contradictions may arise from dynamic stereochemistry or impurities. Solutions include:

  • Variable-temperature NMR : Detect conformational changes in the cyclopropyl ring.
  • 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals.
  • Crystallographic validation : Resolve ambiguities in spatial orientation .

Q. How does the electronic nature of the cyclopropyl group influence reactivity?

The cyclopropyl ring’s bent bonds and strain increase electrophilicity at the ketone. Computational studies (e.g., DFT) reveal partial double-bond character in C–C bonds, affecting regioselectivity in nucleophilic additions. Substituent effects can be modeled using Hammett parameters .

Q. What strategies address low yields in large-scale syntheses?

  • Flow chemistry : Improve heat/mass transfer and reduce side reactions.
  • Catalyst recycling : Immobilize transition metals (e.g., Pd/C) for Suzuki-Miyaura couplings.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Q. How are bioactivity hypotheses tested for this compound?

  • Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based kinetics.
  • Molecular docking : Predict binding modes with proteins (e.g., CYP450 isoforms) using AutoDock Vina.
  • In vitro toxicity screening : Assess cytotoxicity in HEK293 or HepG2 cell lines .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported biological activity across studies?

Potential causes include impurity profiles or assay variability. Solutions:

  • Reproducibility protocols : Standardize cell culture conditions and compound storage (e.g., desiccated, −20°C).
  • Metabolite profiling : Use LC-HRMS to identify degradation products affecting bioactivity .

Q. What computational tools predict degradation pathways?

Software like Schrödinger’s BioLuminate or SPARC calculates hydrolysis rates and oxidative degradation sites. Validate predictions with accelerated stability studies (e.g., 40°C/75% RH for 1 month) .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/PeaksReference
1H NMR Cyclopropyl H: δ 1.0–1.5 (m); Aromatic H: δ 6.8–7.2
13C NMR Cyclopropyl C: δ 10–20; Ketone C: δ 205–210
IR C=O stretch: ~1700 cm⁻¹

Table 2: Optimization Parameters for Grignard Synthesis

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous THF+20%
Temperature−78°C (Grignard addition)+15%
CatalystCuI (5 mol%)+10%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Chloro-2-methoxyphenyl)(cyclopropyl)methanone

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